molecular formula C9H8N2S B2551564 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole CAS No. 21224-34-0

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole

Cat. No.: B2551564
CAS No.: 21224-34-0
M. Wt: 176.24
InChI Key: BGEHUNJNNLFWCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptobenzimidazole with α-haloketones under acidic conditions. For instance, the reaction of 2-mercaptobenzimidazole with α-bromoacetophenone in the presence of acetic acid and sulfuric acid yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist of metabotropic glutamate receptor 1 (mGlu1), which is involved in various neurological processes .

Properties

IUPAC Name

1,2-dihydro-[1,3]thiazolo[3,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEHUNJNNLFWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC3=CC=CC=C3N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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